molecular formula C20H46S3Si4 B14401242 2,2'-Sulfanediylbis(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinane) CAS No. 89588-59-0

2,2'-Sulfanediylbis(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinane)

Cat. No.: B14401242
CAS No.: 89588-59-0
M. Wt: 495.1 g/mol
InChI Key: AONGTQDCTCQOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Sulfanediylbis(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinane) is a complex organic compound characterized by its unique structure, which includes sulfur and silicon atoms. This compound is part of a class of organosilicon compounds known for their diverse applications in various fields, including materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Sulfanediylbis(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinane) typically involves the reaction of appropriate organosilicon precursors with sulfur-containing reagents. One common method includes the use of butyl, ethyl, and methyl-substituted silanes in the presence of a sulfur source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts to enhance reaction efficiency and yield is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfanediylbis(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinane) can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original sulfide form.

    Substitution: The silicon atoms can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated reagents and organometallic compounds are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon derivatives.

Scientific Research Applications

2,2’-Sulfanediylbis(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinane) has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound’s unique structure makes it a subject of study in understanding the interactions between silicon and biological molecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism by which 2,2’-Sulfanediylbis(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinane) exerts its effects involves interactions at the molecular level. The sulfur and silicon atoms in the compound can form bonds with various substrates, influencing the compound’s reactivity and stability. These interactions can affect molecular pathways, including those involved in catalysis and material formation.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Sulfanediylbis(2-butyl-6-methyl-1,2,6-thiadisilinane): Similar structure but lacks the ethyl group.

    2,2’-Sulfanediylbis(2-ethyl-6-methyl-1,2,6-thiadisilinane): Similar structure but lacks the butyl group.

    2,2’-Sulfanediylbis(2-butyl-6-ethyl-1,2,6-thiadisilinane): Similar structure but lacks the methyl group.

Uniqueness

The presence of butyl, ethyl, and methyl groups in 2,2’-Sulfanediylbis(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinane) provides it with unique steric and electronic properties, making it distinct from its analogs

Properties

CAS No.

89588-59-0

Molecular Formula

C20H46S3Si4

Molecular Weight

495.1 g/mol

IUPAC Name

2-butyl-2-[(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinan-2-yl)sulfanyl]-6-ethyl-6-methyl-1,2,6-thiadisilinane

InChI

InChI=1S/C20H46S3Si4/c1-7-11-17-26(19-13-15-24(5,9-3)21-26)23-27(18-12-8-2)20-14-16-25(6,10-4)22-27/h7-20H2,1-6H3

InChI Key

AONGTQDCTCQOQN-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si]1(CCC[Si](S1)(C)CC)S[Si]2(CCC[Si](S2)(C)CC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.